N-cycloheptyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-cycloheptyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c22-18(19-16-6-3-1-2-4-7-16)15-21-11-9-20(10-12-21)14-17-8-5-13-23-17/h5,8,13,16H,1-4,6-7,9-12,14-15H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEWDBLZGPASAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cycloheptyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide involves several steps. One common synthetic route includes the reaction of cycloheptylamine with 2-chloroacetyl chloride to form N-cycloheptyl-2-chloroacetamide. This intermediate is then reacted with 4-(furan-2-ylmethyl)piperazine to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under reflux conditions .
Chemical Reactions Analysis
N-cycloheptyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivatives.
Scientific Research Applications
N-cycloheptyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The furan ring and piperazine moiety are known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
N-cycloheptyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide can be compared with other similar compounds, such as:
N-cycloheptyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide: This compound has a similar structure but contains a fluorobenzyl group instead of a furan ring, which may result in different biological activities.
N-cycloheptyl-2-[4-(2-thienylmethyl)piperazin-1-yl]acetamide: This compound contains a thienyl group instead of a furan ring, which can also lead to different chemical and biological properties.
These comparisons highlight the uniqueness of this compound and its potential for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
